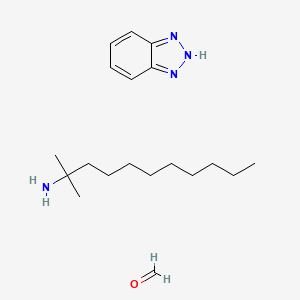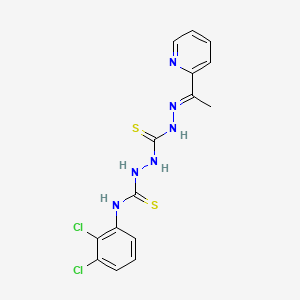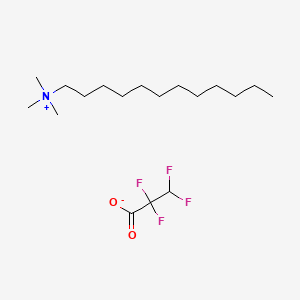
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C18H35F4NO2 and a molecular weight of 373.47 g/mol . It is composed of a dodecyltrimethylammonium cation and a 2,2,3,3-tetrafluoropropionate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate typically involves the reaction of dodecyltrimethylammonium chloride with 2,2,3,3-tetrafluoropropionic acid. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropionate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: The compound is used in the formulation of cleaning agents, detergents, and personal care products.
Wirkmechanismus
The mechanism of action of (Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is primarily related to its surfactant properties. The dodecyltrimethylammonium cation interacts with lipid bilayers and proteins, altering their structure and function. The tetrafluoropropionate anion contributes to the compound’s stability and reactivity. The molecular targets and pathways involved include membrane proteins, lipid bilayers, and various enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
- Tetradecyltrimethylammonium chloride
Uniqueness
(Dodecyl)trimethylammonium 2,2,3,3-tetrafluoropropionate is unique due to the presence of the tetrafluoropropionate anion, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as in the study of membrane proteins and as a phase transfer catalyst .
Eigenschaften
CAS-Nummer |
94158-60-8 |
|---|---|
Molekularformel |
C18H35F4NO2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
dodecyl(trimethyl)azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C15H34N.C3H2F4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;4-1(5)3(6,7)2(8)9/h5-15H2,1-4H3;1H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
ORNIFVVKJYQEGF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)C.C(C(C(=O)[O-])(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


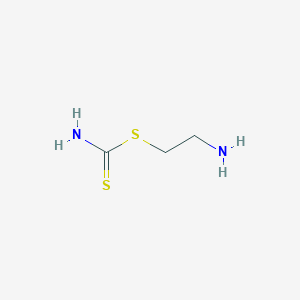
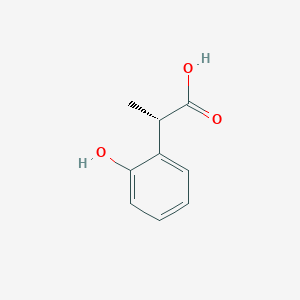
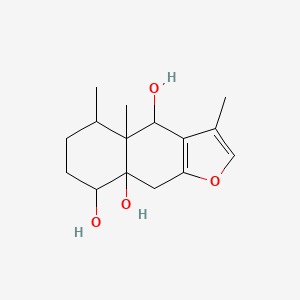
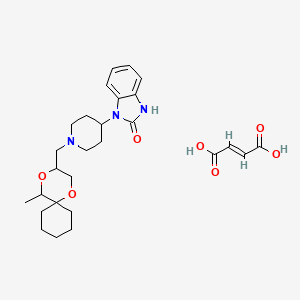
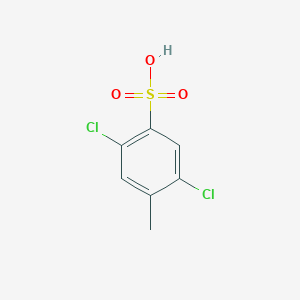
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
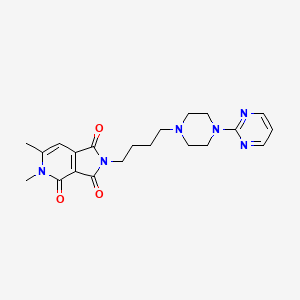
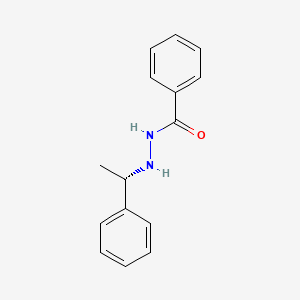


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
